molecular formula C12H12F3N3O2 B8585604 1-Methyl-5-nitro-2-(propan-2-yl)-6-(trifluoromethyl)-1H-benzimidazole CAS No. 61680-11-3

1-Methyl-5-nitro-2-(propan-2-yl)-6-(trifluoromethyl)-1H-benzimidazole

Cat. No. B8585604
CAS No.: 61680-11-3
M. Wt: 287.24 g/mol
InChI Key: DFMYWMPMPGYTDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03987182

Procedure details

In a similar manner by substituting for the 2-isopropyl-1-methyl-6-trifluoromethylbenzimidazole reactant of this example an equivalent quantity of: 2-isovaleryl-1-butyl-6-trifluoromethylbenzimidazole, 2-cyclobutyl-1-methyl-6-difluoromethylbenzimidazole, 2-cyclopropyl-1-ethyl-6-pentafluorothylbenzimidazole, 2-isopropyl-1-hexyl-4,6-ditrifluoromethylbenzimidazole, 2-cyclopropyl-1-ethyl-6-fluorobenzimidazole, 2-isobutyl-1-methyl-6-bromobenzimidazole, there is produced: 2-isovaleryl-1-butyl-5-nitro-6-trifluoromethylbenzimidazole, 2-cyclobutyl-1-methyl-5-nitro-6-difluoromethylbenzimidazole, 2-cyclopropyl-1-ethyl-5-nitro-6-pentafluoroethylbenzimidazole, 2-isopropyl-1-hexyl-5-nitro-6-trifluoromethylbenzimidazole, and 2-isobutyl-1-methyl-5-nitro-6-bromobenzimidazole, respectively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-isopropyl-1-hexyl-5-nitro-6-trifluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
2-isobutyl-1-methyl-5-nitro-6-bromobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2-isovaleryl-1-butyl-6-trifluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-cyclobutyl-1-methyl-6-difluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
2-isopropyl-1-hexyl-4,6-ditrifluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
2-cyclopropyl-1-ethyl-6-fluorobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
2-isobutyl-1-methyl-6-bromobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
2-isovaleryl-1-butyl-5-nitro-6-trifluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Name
2-cyclobutyl-1-methyl-5-nitro-6-difluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Name
2-cyclopropyl-1-ethyl-5-nitro-6-pentafluoroethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[N:8]([CH3:9])[C:7]2[CH:10]=[C:11]([C:14]([F:17])([F:16])[F:15])[CH:12]=[CH:13][C:6]=2[N:5]=1)([CH3:3])[CH3:2].C(C1N(CCCC)C2C=C(C(F)(F)F)C=CC=2N=1)(=O)CC(C)C.C1(C2N(C)C3C=C(C(F)F)C=CC=3N=2)CCC1.C1(C2N(CC)C3C=C(F)C=CC=3N=2)CC1.C(C1N(C)C2C=C(Br)C=CC=2N=1)C(C)C.C(C1N(CCCC)C2C=C(C(F)(F)F)C([N+:107]([O-:109])=[O:108])=CC=2N=1)(=O)CC(C)C.C1(C2N(C)C3C=C(C(F)F)C([N+]([O-])=O)=CC=3N=2)CCC1.C1(C2N(CC)C3C=C(C(F)(F)C(F)(F)F)C([N+]([O-])=O)=CC=3N=2)CC1.C(C1N(CCCCCC)C2C=C(C(F)(F)F)C([N+]([O-])=O)=CC=2N=1)(C)C.C(C1N(C)C2C=C(Br)C([N+]([O-])=O)=CC=2N=1)C(C)C>>[CH:1]([C:4]1[N:8]([CH3:9])[C:7]2[CH:10]=[C:11]([C:14]([F:16])([F:17])[F:15])[C:12]([N+:107]([O-:109])=[O:108])=[CH:13][C:6]=2[N:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NC2=C(N1C)C=C(C=C2)C(F)(F)F
Step Two
Name
2-isopropyl-1-hexyl-5-nitro-6-trifluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=NC2=C(N1CCCCCC)C=C(C(=C2)[N+](=O)[O-])C(F)(F)F
Step Three
Name
2-isobutyl-1-methyl-5-nitro-6-bromobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=NC2=C(N1C)C=C(C(=C2)[N+](=O)[O-])Br
Step Four
Name
2-isovaleryl-1-butyl-6-trifluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)(=O)C1=NC2=C(N1CCCC)C=C(C=C2)C(F)(F)F
Step Five
Name
2-cyclobutyl-1-methyl-6-difluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C1=NC2=C(N1C)C=C(C=C2)C(F)F
Step Six
Name
2-isopropyl-1-hexyl-4,6-ditrifluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
2-cyclopropyl-1-ethyl-6-fluorobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=NC2=C(N1CC)C=C(C=C2)F
Step Eight
Name
2-isobutyl-1-methyl-6-bromobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C)C)C1=NC2=C(N1C)C=C(C=C2)Br
Step Nine
Name
2-isovaleryl-1-butyl-5-nitro-6-trifluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(C)C)(=O)C1=NC2=C(N1CCCC)C=C(C(=C2)[N+](=O)[O-])C(F)(F)F
Step Ten
Name
2-cyclobutyl-1-methyl-5-nitro-6-difluoromethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCC1)C1=NC2=C(N1C)C=C(C(=C2)[N+](=O)[O-])C(F)F
Step Eleven
Name
2-cyclopropyl-1-ethyl-5-nitro-6-pentafluoroethylbenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)C1=NC2=C(N1CC)C=C(C(=C2)[N+](=O)[O-])C(C(F)(F)F)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
there is produced

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=NC2=C(N1C)C=C(C(=C2)[N+](=O)[O-])C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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